molecular formula C48H68Cl4N18O4Zn B12716858 Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) CAS No. 85392-69-4

Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)

Cat. No.: B12716858
CAS No.: 85392-69-4
M. Wt: 1168.4 g/mol
InChI Key: FGWDBHHJPYGZAM-UHFFFAOYSA-J
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Description

Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is a complex organic compound with a unique structure that includes azo groups, triazolium rings, and a tetrachlorozincate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The triazolium ring is then introduced through a cyclization reaction. Finally, the tetrachlorozincate anion is incorporated by reacting the triazolium compound with zinc chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) can undergo various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form nitro compounds.

    Reduction: The azo groups can be reduced to amines.

    Substitution: The triazolium ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azo groups would yield nitro compounds, while reduction would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industry, this compound is explored for its potential use in the development of advanced materials. Its unique electronic and structural properties make it suitable for applications in electronics, photonics, and catalysis.

Mechanism of Action

The mechanism by which Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) exerts its effects involves its interaction with specific molecular targets. The azo groups and triazolium rings can participate in various binding interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methoxyethyl) ether
  • Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide

Uniqueness

Compared to similar compounds, Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) stands out due to its unique combination of azo groups, triazolium rings, and a tetrachlorozincate anion. This unique structure imparts distinct electronic and structural properties, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

85392-69-4

Molecular Formula

C48H68Cl4N18O4Zn

Molecular Weight

1168.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-[[5-[[4-[2-methoxyethyl(methyl)amino]phenyl]diazenyl]-1,4-dimethyl-1,2,4-triazol-4-ium-3-yl]diazenyl]-N-methylaniline;tetrachlorozinc(2-)

InChI

InChI=1S/2C24H34N9O2.4ClH.Zn/c2*1-30(15-17-34-5)21-11-7-19(8-12-21)25-27-23-29-33(4)24(32(23)3)28-26-20-9-13-22(14-10-20)31(2)16-18-35-6;;;;;/h2*7-14H,15-18H2,1-6H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

FGWDBHHJPYGZAM-UHFFFAOYSA-J

Canonical SMILES

CN1C(=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CCOC)C)N=NC3=CC=C(C=C3)N(C)CCOC.CN1C(=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CCOC)C)N=NC3=CC=C(C=C3)N(C)CCOC.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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